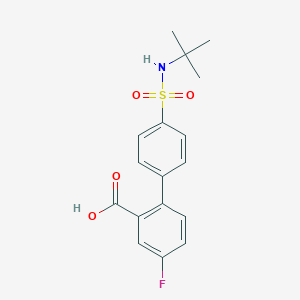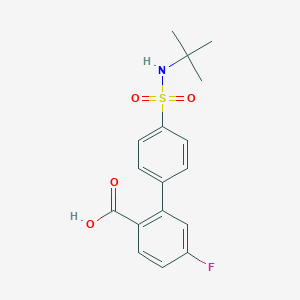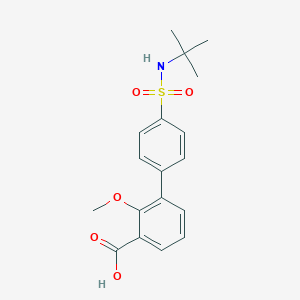
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, commonly referred to as TBPMB, is a synthetic compound used in a variety of scientific research applications. TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases. TBPMB has been found to have a wide range of therapeutic applications and is a promising candidate for further research and development.
科学的研究の応用
TBPMB has been used in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties and has been used in studies related to inflammation, cancer, and other diseases. TBPMB has also been used in studies related to the regulation of cell growth and differentiation, as well as in studies related to the regulation of gene expression. In addition, TBPMB has been used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibitors on the growth of human cells.
作用機序
TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%). 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. TBPMB binds to the active site of the enzyme and prevents it from producing prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TBPMB has been found to have a wide range of biochemical and physiological effects. In animal studies, TBPMB has been found to reduce inflammation and inhibit the growth of tumors. In addition, TBPMB has been found to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. TBPMB has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
TBPMB has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and store. In addition, it is a potent inhibitor of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, so it can be used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibition on inflammation and cancer. However, TBPMB is not without its limitations. It is not very soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, its effects are not long-lasting, so experiments must be repeated in order to obtain consistent results.
将来の方向性
TBPMB is a promising compound for further research and development. Potential future directions for TBPMB research include the development of more potent and longer-lasting inhibitors of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, the use of TBPMB in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects, and the use of TBPMB in clinical trials to assess its safety and efficacy in humans. In addition, TBPMB could be used to develop new treatments for inflammatory and cancer-related diseases.
合成法
TBPMB can be synthesized from commercially available starting materials such as 4-t-butylsulfamoylphenylacetic acid, 3-methoxybenzoic acid, and 1-bromo-4-chlorobenzene. The reaction begins with the condensation of 4-t-butylsulfamoylphenylacetic acid and 3-methoxybenzoic acid in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid. The compound is then reacted with 1-bromo-4-chlorobenzene in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%.
特性
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














